molecular formula C19H19ClN4O B2607533 N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-29-9

N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2607533
CAS No.: 866872-29-9
M. Wt: 354.84
InChI Key: HGRGMTLSRYDTDX-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with methyl groups at positions 1, 3,4-dimethylphenyl, and 5-methyl, and an amide linkage to a 3-chloro-4-methylphenyl moiety. The presence of electron-withdrawing (chloro) and electron-donating (methyl) groups on the aryl rings likely influences its physicochemical properties, such as solubility and thermal stability.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c1-11-6-8-16(9-13(11)3)24-14(4)18(22-23-24)19(25)21-15-7-5-12(2)17(20)10-15/h5-10H,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRGMTLSRYDTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.

    Substitution Reactions: The introduction of the 3-chloro-4-methylphenyl and 3,4-dimethylphenyl groups is achieved through nucleophilic substitution reactions. These reactions typically require the presence of a base such as potassium carbonate (K2CO3) and are carried out in polar aprotic solvents like dimethylformamide (DMF).

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This is usually done by reacting the triazole derivative with an appropriate amine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carboxyl derivatives.

    Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Hydroxylated or carboxylated derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted triazole derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

    Agricultural Chemistry: The compound is investigated for its potential as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole ring is known to interact with metal ions and can form coordination complexes, which may play a role in its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to structurally related triazole and pyrazole carboxamides, which share functional motifs or substitution patterns. Key analogs include:

Compound Name Core Structure Substituents (R₁, R₂, R₃) Molecular Weight (g/mol) Key Properties/Data
Target Compound 1H-1,2,3-triazole R₁: 3,4-dimethylphenyl; R₂: 5-methyl; R₃: 3-chloro-4-methylphenyl ~369.83* Inferred higher lipophilicity due to chloro and methyl groups; potential thermal stability >150°C (estimated)
1-(3-Chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 1H-1,2,3-triazole R₁: 3-chloro-4-methylphenyl; R₂: 5-methyl; R₃: 2-methylphenyl 340.81 Lower molecular weight; chloro and methyl groups enhance crystallinity (mp data not reported)
N-(4-Acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 1H-1,2,3-triazole R₁: 2-methylphenyl; R₂: 5-amino; R₃: 4-acetylphenyl ~350.35* Amino and acetyl groups increase polarity; potential solubility in polar solvents
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole R₁: phenyl; R₂: 3-methyl; R₃: 4-cyano-1-phenyl 403.1 Higher melting point (133–135°C); cyano group enhances hydrogen bonding capacity

Notes:

  • Molecular weight calculations (*estimated) based on molecular formulas.
  • Substituent effects: Chloro groups: Increase molecular polarity and thermal stability (e.g., compound 3b in has mp 171–172°C due to dual chloro substituents). Methyl groups: Enhance lipophilicity and may lower melting points (e.g., compound 3c in with p-tolyl group has mp 123–125°C). Amino/acetyl groups: Improve aqueous solubility but reduce thermal stability (e.g., compound in likely has lower mp than chloro analogs).

Biological Activity

N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. Its structure can be represented as follows:

  • Chemical Formula : C_{17}H_{18}ClN_{5}O
  • Molecular Weight : 345.81 g/mol

The presence of the chloro and methyl groups in the phenyl rings contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines.

Case Studies and Experimental Findings

  • Cell Line Testing : In vitro studies evaluated the compound's cytotoxicity against several cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The IC50 values indicated significant antiproliferative effects:
    • MCF-7: IC50 = 12.5 µM
    • HCT116: IC50 = 15.2 µM
    • A549: IC50 = 10.8 µM
  • Mechanisms of Action : The compound appears to induce apoptosis in cancer cells through:
    • DNA Binding : Molecular docking studies suggest that the compound binds effectively to DNA, disrupting replication processes.
    • Inhibition of Cell Cycle Progression : Flow cytometry analyses revealed that treated cells exhibited increased G0/G1 phase arrest compared to controls.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the triazole and phenyl rings significantly affect biological activity:

ModificationEffect on Activity
Addition of chloro groupIncreased potency
Methyl substitution on phenyl ringEnhanced lipophilicity
Variation in triazole substituentsAltered binding affinity

These modifications can enhance solubility and bioavailability, crucial for therapeutic efficacy.

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